N-(4-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
This compound is a sulfonamide-bearing thiazole-propanamide derivative characterized by:
- Core structure: A propanamide backbone linked to a 1,3-thiazole ring.
- Key substituents:
- A 4-ethoxyphenyl group at the propanamide nitrogen.
- A 4-fluorobenzenesulfonamido group at the thiazole ring’s C2 position.
- Molecular features: The ethoxy group enhances lipophilicity, while the fluorinated sulfonamide may improve metabolic stability and target selectivity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-2-28-17-8-5-15(6-9-17)22-19(25)12-7-16-13-29-20(23-16)24-30(26,27)18-10-3-14(21)4-11-18/h3-6,8-11,13H,2,7,12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDQOSBKVBCDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Propanamide Backbones
Key Structural and Functional Differences
- Sulfonamide vs. Oxadiazole/Sulfanyl Groups: The target compound’s 4-fluorobenzenesulfonamido group (C6H4FSO2NH-) distinguishes it from oxadiazole-sulfanyl derivatives (e.g., 7l) and methylphenyl variants (e.g., 7c–7f) . Sulfonamides are known for enzyme inhibition (e.g., COX-II) due to their electron-withdrawing properties .
- Ethoxyphenyl vs. Methoxyethyl groups (e.g., V003-3398) may enhance solubility but reduce metabolic stability .
Spectroscopic Comparisons
- IR Spectroscopy :
- The target compound’s sulfonamide group is expected to show S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹), distinct from oxadiazole C=N (~1600 cm⁻¹) or thioamide C=S (~1250 cm⁻¹) bands seen in analogues .
- Absence of C=O bands (~1660–1680 cm⁻¹) confirms cyclization in triazole derivatives (e.g., 7–9 in ) .
- NMR :
Pharmacological Implications
- Enzyme Inhibition: Sulfonamide derivatives (e.g., ) often exhibit COX-II inhibition. The 4-fluorobenzenesulfonamido group in the target compound may enhance selectivity over non-fluorinated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
